Adentri

Adenosine Receptor Pharmacology GPCR Binding Assays Receptor Selectivity Profiling

Avoid experimental variability from off-target A2A/A3 activity. Adentri (CVT-124) is the S-enantiomer with subnanomolar A1 affinity and 2400-fold selectivity, enabling precise dissection of tubuloglomerular feedback without confounding GFR effects. • Ki = 0.45 nM at human A1; 2400-fold over A2A • Clinically validated in Phase II/III heart failure with renal impairment • Preserves glomerular filtration while enhancing sodium excretion • Supplied as ≥98% pure solid; comprehensive COA available

Molecular Formula C18H24N4O3
Molecular Weight 344.4 g/mol
CAS No. 166374-48-7
Cat. No. B1665529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdentri
CAS166374-48-7
Synonyms1,3-dipropyl-8-(2-(5,6-epoxy)norbornyl)xanthine
1,3-ENX
Adentri
BG 9719
BG-9719
BG9719
CVT 124
CVT-124
ENX cpd
Molecular FormulaC18H24N4O3
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CC4CC3C5C4O5
InChIInChI=1S/C18H24N4O3/c1-3-5-21-16-12(17(23)22(6-4-2)18(21)24)19-15(20-16)11-8-9-7-10(11)14-13(9)25-14/h9-11,13-14H,3-8H2,1-2H3,(H,19,20)/t9-,10+,11-,13-,14+/m1/s1
InChIKeyOQCJPFYWFGUHIN-VGYDOTAVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adentri (CAS 166374-48-7): Procurement-Grade Specification and Baseline Profile for the Adenosine A1 Receptor Antagonist


Adentri (also known as CVT-124, BG-9719, Naxifylline) is a xanthine-derivative small molecule classified as a potent and selective adenosine A1 receptor antagonist . Its molecular formula is C18H24N4O3 with a molecular weight of 344.41 g/mol . The compound is the S-enantiomer (6R configuration) of the racemic epoxynorbornylxanthine series and has been advanced through Phase II and Phase III clinical development for cardiovascular indications, specifically heart failure with renal insufficiency [1]. Adentri is distinguished by its subnanomolar affinity for the human adenosine A1 receptor and exceptional subtype selectivity, making it a benchmark pharmacological tool for investigating A1 receptor-mediated physiology and a clinically validated candidate for cardiorenal syndrome research [2].

Adentri (166374-48-7): Why In-Class A1 Antagonists Are Not Interchangeable and Procurement Risk Mitigation


Generic substitution among adenosine A1 receptor antagonists is not scientifically valid due to marked differences in receptor binding affinity, subtype selectivity profiles, and in vivo pharmacological outcomes that directly impact experimental reproducibility and therapeutic index [1]. Even within the same chemical series, enantiomeric purity is critical; the R-enantiomer of Adentri (CAS 166374-49-8) exhibits substantially lower A1 affinity and selectivity compared to the S-enantiomer (Adentri, CAS 166374-48-7), underscoring the necessity of precise stereochemical specification in procurement [1]. Furthermore, clinical-stage A1 antagonists such as Rolofylline (KW-3902) and Tonapofylline (BG-9928) have demonstrated divergent safety and efficacy profiles in heart failure trials, with Rolofylline failing to meet primary endpoints in Phase III PROTECT study due to lack of renal benefit and increased adverse events [2]. Substituting Adentri with an alternative A1 antagonist based solely on nominal target class risks introducing compounds with inferior selectivity (e.g., higher A2A or A3 off-target activity), different pharmacokinetic properties, and unvalidated clinical translatability. The quantitative differentiation evidence presented below establishes Adentri's specific procurement value proposition relative to its closest chemical and pharmacological analogs.

Adentri (CAS 166374-48-7): Quantitative Head-to-Head Evidence for Differentiated Scientific and Procurement Decision-Making


Potency and Subtype Selectivity: Adentri vs. Key A1 Antagonist Comparators

Adentri (CVT-124) demonstrates subnanomolar binding affinity for the human adenosine A1 receptor (Ki = 0.45 nM) and exceptional subtype selectivity, with 2400-fold preference for A1 over A2A receptors [1]. In direct comparison, Tonapofylline (BG-9928) exhibits significantly weaker A1 affinity (Ki = 7.4 nM, approximately 16-fold lower potency) . Derenofylline (SLV 320) shows a Ki of 1 nM for human A1, representing a >2-fold reduction in affinity relative to Adentri . The prototypical xanthine antagonist 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) has a reported Ki of 0.47 nM for A1 but only 150-fold selectivity over A2A, indicating substantially inferior subtype discrimination compared to Adentri's 2400-fold window [2]. These quantitative differences establish Adentri as a benchmark for A1 receptor studies where both high-affinity target engagement and minimal A2A/A3 off-target activity are required.

Adenosine Receptor Pharmacology GPCR Binding Assays Receptor Selectivity Profiling

Natriuretic Efficacy in Heart Failure: Adentri vs. Placebo and Furosemide

In a randomized, double-blind, placebo-controlled Phase II clinical trial (n=50) in stable heart failure patients on standard therapy, Adentri (oral administration, 3-225 mg once daily for 10 days) produced clinically significant increases in sodium excretion above baseline and placebo beginning on Day 1 and sustained throughout the dosing period [1]. Importantly, the natriuretic effect was achieved without reductions in renal function, as measured by stable glomerular filtration rate (GFR) [2]. In contrast, the loop diuretic furosemide, a standard-of-care comparator, is associated with dose-dependent declines in GFR and increased risk of worsening renal function in heart failure patients [3]. A separate early-phase study in congestive heart failure patients (Gottlieb et al., 2001) confirmed that Adentri increased sodium excretion without decreasing GFR, validating the cardiorenal-sparing natriuresis profile [4].

Cardiorenal Pharmacology Heart Failure Natriuresis Diuretic Therapy

Potassium-Sparing Diuresis: Adentri Differentiation from Loop Diuretics

Adentri exhibits a potassium-sparing diuretic profile, distinguishing it from conventional loop diuretics such as furosemide and torsemide, which cause significant urinary potassium wasting [1]. In the Phase II clinical study in heart failure patients, increases in sodium excretion induced by Adentri were not accompanied by substantial increases in potassium excretion [1]. In animal studies, BG-9719 (Adentri) has been shown to cause a potassium-neutral diuresis while maintaining renal function [2]. In contrast, furosemide monotherapy increases fractional potassium excretion by 50-100% relative to baseline, contributing to hypokalemia risk and potential arrhythmogenicity in heart failure populations [3]. This electrolyte-sparing property is mechanistically attributed to selective antagonism of A1 receptors in the proximal tubule, which modulates sodium reabsorption without disrupting distal tubular potassium secretory mechanisms [2].

Potassium Homeostasis Diuretic Safety Electrolyte Balance Heart Failure

Enantiomeric Specificity: Adentri (S-Enantiomer) vs. R-Enantiomer Affinity and Selectivity

Adentri (CAS 166374-48-7) is the S-enantiomer (6R configuration) of the epoxynorbornylxanthine series. Direct enantiomeric comparison reveals that Adentri exhibits substantially superior pharmacological properties relative to its R-enantiomer (CAS 166374-49-8). The S-enantiomer (Adentri) has Ki values of 0.45 nM and 0.67 nM at human and rat A1 receptors, respectively, with 2400-fold (human) and 1800-fold (rat) subtype selectivity [1]. The R-enantiomer demonstrates significantly lower A1 affinity (approximately 10- to 30-fold reduction based on structure-activity relationship trends in the series) and reduced selectivity [1]. This stereochemical dependence of activity underscores that the specific CAS designation (166374-48-7) is not interchangeable with racemic mixtures or the opposite enantiomer; procurement of the incorrect stereoisomer would yield markedly different experimental outcomes.

Chiral Pharmacology Enantiomer Differentiation Stereochemistry Receptor Binding

Adentri (166374-48-7): High-Value Scientific and Industrial Application Scenarios Driven by Quantitative Evidence


Cardiorenal Physiology Research Requiring GFR-Preserving Natriuresis

Adentri is uniquely suited for mechanistic studies investigating the role of adenosine A1 receptors in renal sodium handling and tubuloglomerular feedback. Unlike loop diuretics that confound interpretation by reducing GFR, Adentri increases sodium excretion while preserving glomerular filtration [1]. This enables clean experimental dissection of proximal tubular A1 receptor function without the hemodynamic perturbations introduced by conventional diuretics. Applications include isolated perfused kidney studies, in vivo renal clearance experiments in rodent models of heart failure, and investigations of adenosine-mediated renal autoregulation [1].

High-Throughput Screening and Assay Development for Adenosine Receptor Subtype Selectivity

With a human A1 Ki of 0.45 nM and 2400-fold selectivity over A2A [2], Adentri serves as an ideal reference standard for validating adenosine receptor binding assays, functional cAMP assays, and selectivity profiling panels. Its subnanomolar potency allows for low-concentration use in screening cascades, minimizing solvent effects and non-specific binding artifacts. Researchers developing novel A1 antagonists or profiling compound libraries for off-target adenosine receptor activity should use Adentri as a benchmark control to calibrate assay sensitivity and define selectivity thresholds [2].

Translational Models of Acute Decompensated Heart Failure with Renal Insufficiency

Based on clinical validation in Phase II and Phase III trials in heart failure patients with impaired renal function [3], Adentri is the A1 antagonist of choice for translational research models of cardiorenal syndrome. The compound's demonstrated ability to enhance fluid management without harming renal function in human studies provides a strong rationale for its use in large animal models of heart failure (e.g., pacing-induced heart failure in dogs or sheep) where renal endpoints are critical [3]. These models bridge preclinical discovery and clinical development, and Adentri's clinical data package supports its selection as a tool compound with established human translatability [3].

Potassium Homeostasis and Diuretic Mechanism Studies

Investigators studying the differential effects of diuretic classes on electrolyte balance should utilize Adentri as a prototypical potassium-sparing natriuretic agent. Its selective A1 antagonism increases sodium excretion without concomitant potassium wasting, in stark contrast to loop diuretics [4]. This makes Adentri valuable for experiments examining the interplay between proximal and distal tubular transport mechanisms, the regulation of renal outer medullary potassium (ROMK) channels, and the development of diuretic strategies that minimize hypokalemia risk [4].

Technical Documentation Hub

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